molecular formula C22H27FN4O3 B2918373 2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1705340-78-8

2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2918373
CAS No.: 1705340-78-8
M. Wt: 414.481
InChI Key: YLMYQSHGLKAKAN-UHFFFAOYSA-N
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Description

2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one is an intriguing chemical compound known for its distinctive molecular structure and versatile applications across various scientific fields.

Scientific Research Applications

In Chemistry

This compound serves as a valuable intermediate in synthesizing more complex molecules. Its unique structure allows for varied functionalization.

In Biology

It is used in the study of receptor-ligand interactions, particularly in neuropharmacology due to its bipiperidine moiety.

In Medicine

Research explores its potential as a therapeutic agent targeting specific neurological pathways. Its binding affinity and specificity make it a candidate for drug development.

In Industry

Its role extends to material science for the development of polymers and advanced materials due to its stable chemical nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one can be achieved through a multi-step process starting with the appropriate bipiperidine derivative. Key reaction steps include:

  • Nucleophilic substitution to introduce the fluorophenoxy group.

  • Amidation reactions to form the pyridazinone core.

Industrial Production Methods

Scalable industrial production often involves:

  • Optimized reaction conditions for high yield and purity.

  • Use of catalytic agents to enhance reaction rates.

  • Continuous flow reactors to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo several types of reactions including:

  • Oxidation: : Conversion of functional groups by oxidizing agents.

  • Reduction: : Reaction with reducing agents to add hydrogen or remove oxygen.

  • Substitution: : Exchange of functional groups with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Typical reagents and conditions include:

  • Oxidizing agents like potassium permanganate for oxidation.

  • Reducing agents such as lithium aluminum hydride for reduction.

  • Solvents like dichloromethane for reaction media.

Major Products Formed

Reactions involving this compound often yield derivatives that retain the bipiperidine and fluorophenoxy structure, with modifications at the pyridazinone site.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. Its bipiperidine and fluorophenoxy groups allow it to modulate biological pathways by binding to specific sites, leading to therapeutic or biological effects.

Comparison with Similar Compounds

When compared with structurally similar compounds:

  • 2-(2-(4-(2-fluorophenyl)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one: stands out due to the specific positioning of the fluorophenoxy group, which impacts its binding affinity.

  • Similar Compounds

    • 2-(2-(4-(2-chlorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one

    • 2-(2-(4-(2-bromophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one

Remember, these details are more for your interest or research, and if there’s something specific you want to dive deeper into, let me know.

Properties

IUPAC Name

2-[2-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3/c23-19-4-1-2-5-20(19)30-18-9-14-25(15-10-18)17-7-12-26(13-8-17)22(29)16-27-21(28)6-3-11-24-27/h1-6,11,17-18H,7-10,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMYQSHGLKAKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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